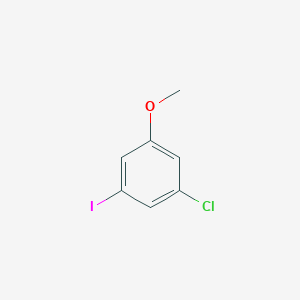

![molecular formula C15H22O4 B2487853 5-Methylspiro[1,3-dioxane-2,2'-tricyclo[3.3.1.1~3,7~]decane]-5-carboxylic acid CAS No. 932924-40-8](/img/structure/B2487853.png)

5-Methylspiro[1,3-dioxane-2,2'-tricyclo[3.3.1.1~3,7~]decane]-5-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

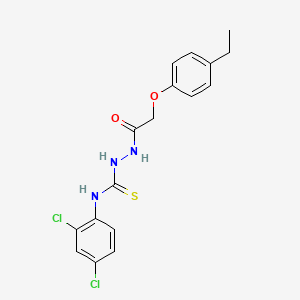

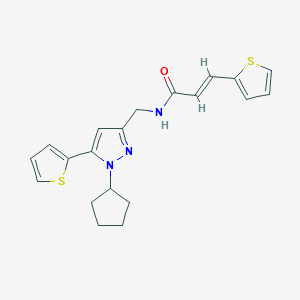

5-Methylspiro[1,3-dioxane-2,2'-tricyclo[3.3.1.13,7]decane]-5-carboxylic acid is a compound with a complex structure that incorporates elements of spiro and tricyclic frameworks. This compound is part of a broader class of chemicals that have been studied for their unique chemical behaviors and potential applications in various fields of chemistry.

Synthesis Analysis

The synthesis of related spirocyclic compounds involves multiple steps, including epoxidation and acid-catalyzed reactions that lead to the formation of hydroxy esters, unsaturated alcohols, and carboxylic acids. Techniques such as 1,3-dipolar cycloaddition have been employed for constructing spiro[4.5]decane systems, demonstrating the synthetic versatility of spirocyclic frameworks (Adam & Crämer, 1987); (Ong & Chien, 1996).

Molecular Structure Analysis

Spirocyclic compounds exhibit complex molecular architectures that include multiple ring systems interconnected through a single atom. The molecular structure analysis often involves detailed NMR studies to elucidate the spatial arrangement of atoms within these molecules. Such analyses reveal the intricate nature of spiro compounds and their stereoisomeric properties (Rong-bao, 2010).

Chemical Reactions and Properties

Spirocyclic compounds participate in a variety of chemical reactions, including cycloadditions that facilitate the construction of complex molecular frameworks. These reactions are instrumental in generating diverse spirocyclic structures with potential utility in synthesizing pharmacologically relevant compounds. The chemical properties of spirocyclic compounds are characterized by their reactivity patterns, which are influenced by the strain within their cyclic frameworks and the electronic nature of their constituent atoms (Bose, Ullah, & Langer, 2004).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

5-Methylspiro compounds have been extensively studied in synthetic chemistry. For example, Adam and Crämer (1987) explored the acid-catalyzed reactions of related compounds, shedding light on the standard carbenium ion chemistry of protonated oxiranes and potential for synthesis of diverse products (Adam & Crämer, 1987). Similarly, Biju, Pramod, and Rao (2003) described an efficient methodology for constructing spiro[4.5] decanes, demonstrating a bridgehead substitution strategy in their synthesis approach (Biju, Pramod, & Rao, 2003).

Medicinal Chemistry

In medicinal chemistry, Scott et al. (1985) synthesized spiro[4.5] and spiro[4.6] carboxylic acids as cyclic analogues of valproic acid, a well-known anticonvulsant. They aimed to evaluate the role of the carboxylic acid group in valproic acid and its impact on anticonvulsant activity (Scott et al., 1985).

Polymer Science

In the field of polymer science, Nemoto, Ito, and Endo (2003) investigated the cationic ring-opening polymerization behavior of a novel cyclic thiocarbonate bearing a spiro-linked adamantane moiety. This research contributes to the understanding of polymerization mechanisms in the presence of spiro-linked structures (Nemoto, Ito, & Endo, 2003).

Organic Chemistry

In organic chemistry, Baldwin and Shukla (1999) described the synthesis of dispiro[2.1.3.2]decane, which involves a strategy relevant to the study of spiro compounds, including 5-Methylspiro[1,3-dioxane-2,2'-tricyclo[3.3.1.13,7]decane]-5-carboxylic acid (Baldwin & Shukla, 1999).

Biochemistry

In biochemistry, Ridyard et al. (1996) utilized fungi from the genus Absidia for the site-selective oxidation of tricyclo[3.3.1.13,7]decane derivatives. This study highlights the potential of using biological organisms for chemical transformations in compounds related to 5-Methylspiro[1,3-dioxane-2,2'-tricyclo[3.3.1.13,7]decane]-5-carboxylic acid (Ridyard et al., 1996).

Eigenschaften

IUPAC Name |

5-methylspiro[1,3-dioxane-2,2'-adamantane]-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O4/c1-14(13(16)17)7-18-15(19-8-14)11-3-9-2-10(5-11)6-12(15)4-9/h9-12H,2-8H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJQICCBNSZLORY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2(C3CC4CC(C3)CC2C4)OC1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methylspiro[1,3-dioxane-2,2'-tricyclo[3.3.1.1~3,7~]decane]-5-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d][1,3]dioxol-5-yl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide](/img/structure/B2487770.png)

![2-[(2-chlorobenzyl)thio]-N-(2-methoxyphenyl)-5-methyl-7-pyridin-2-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2487774.png)

![3-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-[(thiophen-2-yl)methyl]urea](/img/structure/B2487776.png)

![(1R*,2S*,4S*)-Boc-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/no-structure.png)

![6-(4-methoxyphenyl)-2-methyl-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2487779.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2487780.png)